molecular formula C14H14N2O4 B15040305 N'-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide

N'-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide

Cat. No.: B15040305
M. Wt: 274.27 g/mol
InChI Key: MWQRBYSREXYCIH-DHDCSXOGSA-N
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Description

N'-[(Z)-(3-Ethoxy-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide is a Schiff base derived from the condensation of furan-2-carbohydrazide and 3-ethoxy-2-hydroxybenzaldehyde. While the Z isomer is specified in the query, most synthesized analogs in the literature adopt the E configuration due to thermodynamic stability during synthesis . The compound features a furan ring linked to a hydrazide moiety, which is further conjugated to a substituted benzylidene group (3-ethoxy-2-hydroxyphenyl).

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

N-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C14H14N2O4/c1-2-19-11-6-3-5-10(13(11)17)9-15-16-14(18)12-7-4-8-20-12/h3-9,17H,2H2,1H3,(H,16,18)/b15-9-

InChI Key

MWQRBYSREXYCIH-DHDCSXOGSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N\NC(=O)C2=CC=CO2

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNC(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 3-ethoxy-2-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of N’-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and the metal ion involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic Rings
Methoxy vs. Ethoxy Substitution
  • N′-[(E)-(3-Hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide (L1): Synthesized from iso-vanillin (3-hydroxy-4-methoxybenzaldehyde) and furan-2-carbohydrazide. Exhibits strong metal-coordination capabilities with Co(II) and Cd(II) ions due to the phenolic -OH and methoxy groups . IR Data: C=O stretch at 1664 cm⁻¹, C=N at 1629 cm⁻¹ . Melting Point: 183°C .
  • Ethoxy groups may reduce steric hindrance in metal coordination compared to methoxy .
Hydroxyl Group Positioning
  • N′-[(E)-(3-Hydroxyphenyl)methylidene]furan-2-carbohydrazide: Lacks the ethoxy group but retains the phenolic -OH at position 3. Shows moderate antibacterial activity due to hydrogen-bonding interactions with microbial enzymes .
Heterocyclic Core Modifications
  • N′-[(E)-(3-Hydroxy-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide (L2) :
    Replaces the furan ring with thiophene. Thiophene’s larger atomic radius and polarizability enhance π-π stacking in metal complexes, increasing stability compared to furan analogs .

  • Adamantane-1-carbohydrazide Derivatives :
    Heterocyclic aldehydes (e.g., pyridine-3-yl or 5-nitrothiophen-2-yl) replace the benzylidene group. These derivatives exhibit broad-spectrum antimicrobial activity, with MIC values as low as 8 µg/mL against Staphylococcus aureus .

Key Findings :

  • Toxicity : The 3-ethoxy-2-hydroxy substitution in the target compound may lower acute toxicity compared to methoxy analogs (e.g., L1) due to reduced metabolic activation .
  • Antimicrobial Activity : Thiophene and adamantane derivatives outperform furan-based compounds, likely due to enhanced membrane penetration .
  • Metal Coordination : Furan and thiophene analogs form stable complexes with transition metals, but thiophene’s electron-rich system improves catalytic activity .
Spectral Characteristics (Inferred from Analogs)
  • IR : Expected C=O stretch at ~1660 cm⁻¹, C=N at ~1625 cm⁻¹ .
  • ¹H NMR : Aromatic protons at δ 6.5–8.0 ppm; hydrazide NH at δ 10–11 ppm .

Biological Activity

N'-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, characterization, and various biological evaluations.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of furan-2-carbohydrazide with 3-ethoxy-2-hydroxybenzaldehyde. The reaction conditions often require specific solvents such as ethanol or methanol, and may involve catalysts to enhance yield. Characterization techniques commonly employed include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure.
  • Fourier Transform Infrared Spectroscopy (FTIR) : Identifies functional groups present in the compound.
  • Mass Spectrometry : Confirms molecular weight and structure.
  • X-ray Crystallography : Provides detailed crystal structure information.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of Schiff base ligands, including derivatives similar to this compound. The DPPH scavenging assay indicates that such compounds can effectively neutralize free radicals, showcasing IC50 values comparable to established antioxidants .

Antimicrobial Activity

Research indicates that compounds containing hydrazone moieties exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar derivatives possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell membranes or inhibit vital enzymatic pathways .

Urease Inhibition

The inhibition of urease is another area where this compound may show promise. Urease inhibitors are crucial in managing conditions like urea hydrolysis in agricultural applications and certain medical conditions. Compounds with similar structures have been evaluated for their urease inhibitory activity, with some demonstrating IC50 values significantly lower than standard inhibitors .

Case Studies

  • Antioxidant Studies : A study involving a series of Schiff bases showed that modifications in the phenolic structure enhanced antioxidant activity, with some derivatives exhibiting IC50 values as low as 6.12 ppm .
  • Antimicrobial Testing : A derivative of furan-based hydrazones was tested against Staphylococcus aureus and Escherichia coli, showing promising results with inhibition zones indicating effective antimicrobial action .
  • Urease Inhibition : Research on thiosemicarbazones indicated that structural similarities to this compound result in potent urease inhibition, with some compounds achieving IC50 values below 0.1 µM .

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